molecular formula C21H28N2O B14362855 N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide CAS No. 90304-81-7

N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide

Katalognummer: B14362855
CAS-Nummer: 90304-81-7
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: BTOMSSNMWHRDDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide is an organic compound characterized by its unique structure, which includes both ethyl and propyl phenyl groups attached to an alaninamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of N2-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N2-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~2~-(2-Methylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide
  • N~2~-(2-Ethylphenyl)-2-methyl-N-(3-butylphenyl)alaninamide

Uniqueness

N~2~-(2-Ethylphenyl)-2-methyl-N-(3-propylphenyl)alaninamide is unique due to its specific combination of ethyl and propyl phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

90304-81-7

Molekularformel

C21H28N2O

Molekulargewicht

324.5 g/mol

IUPAC-Name

2-(2-ethylanilino)-2-methyl-N-(3-propylphenyl)propanamide

InChI

InChI=1S/C21H28N2O/c1-5-10-16-11-9-13-18(15-16)22-20(24)21(3,4)23-19-14-8-7-12-17(19)6-2/h7-9,11-15,23H,5-6,10H2,1-4H3,(H,22,24)

InChI-Schlüssel

BTOMSSNMWHRDDU-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.